N-Morpholinium nonafluorobutanesulfonate
Overview
Description
Preparation Methods
The synthesis of N-Morpholinium nonafluorobutanesulfonate typically involves the reaction of morpholine with nonafluorobutanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
N-Morpholinium nonafluorobutanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metal ions, which can be useful in various catalytic processes
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
N-Morpholinium nonafluorobutanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Morpholinium nonafluorobutanesulfonate involves its interaction with molecular targets through its sulfonate and morpholinium groups. These interactions can affect various biochemical pathways and processes, depending on the specific application . The compound can act as a catalyst or inhibitor in different reactions, influencing the overall outcome of the processes involved .
Comparison with Similar Compounds
N-Morpholinium nonafluorobutanesulfonate can be compared with other similar compounds, such as:
N-Methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide: This compound is also used in ionic liquid applications and has similar properties but different molecular structure.
N-Methoxymethyl-N-methylmorpholinium bis(fluorosulfonyl)imide: Another similar compound with ether-functionalized cations, used in battery electrolytes.
Properties
IUPAC Name |
morpholin-4-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKZMCMBPAIVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380851 | |
Record name | N-Morpholinium nonafluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503155-89-3 | |
Record name | N-Morpholinium nonafluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholinium perfluorobutanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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